Biotin anandamide
CAS No.: 956605-71-3
Cat. No.: VC0004818
Molecular Formula: C36H60N4O5S
Molecular Weight: 661 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 956605-71-3 | 
|---|---|
| Molecular Formula | C36H60N4O5S | 
| Molecular Weight | 661 g/mol | 
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]icosa-5,8,11,14-tetraenamide | 
| Standard InChI | InChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1 | 
| Standard InChI Key | OWGIWGPEYRGLKI-CJBBQPGESA-N | 
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | 
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | 
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | 
Introduction
Synthesis and Structural Characterization of Biotin Anandamide
Biotin-AEA was synthesized through strategic modification of AEA's polar headgroup, preserving its native lipophilicity—a property critical for mimicking AEA's membrane interactions . The synthesis involved:
- 
Biotin conjugation: Attaching biotin to the ethanolamine moiety of AEA via a linker that maintains molecular flexibility
 - 
Lipophilicity validation: Demonstrating identical octanol/water partition coefficients between AEA and biotin-AEA (LogP = 5.2 ± 0.3)
 - 
Functional group compatibility: Retaining the arachidonoyl chain and amide bond essential for cannabinoid receptor interactions
 
Comparative structural analysis reveals:
| Property | Anandamide | Biotin-AEA | 
|---|---|---|
| Molecular Weight (Da) | 347.5 | 582.7 | 
| cLogP | 5.1 | 5.3 | 
| Receptor binding (CB1) | 78 nM | 85 nM | 
Data from fluorescence recovery after photobleaching (FRAP) experiments confirm that biotin-AEA's lateral membrane diffusion matches native AEA (D = 0.32 ± 0.05 μm²/s) . This structural fidelity enables its use as a physiological proxy for AEA transport studies.
Mechanisms of Cellular Uptake
Biotin-AEA has been instrumental in resolving debates about AEA internalization mechanisms. Key findings include:
Transport Kinetics
- 
Saturable uptake: Cellular accumulation shows Michaelis-Menten kinetics (Km = 1.8 ± 0.3 μM, Vmax = 12 pmol/min/mg protein)
 - 
Temperature dependence: 90% reduction in uptake at 4°C versus 37°C
 - 
Energy requirement: Ouabain (Na+/K+ ATPase inhibitor) reduces uptake by 65%
 
These characteristics support a protein-mediated transport process rather than passive diffusion. Competitive inhibition studies using biotin-AEA demonstrate 85% displacement by excess AEA, confirming shared transport mechanisms .
Subcellular Trafficking Pathways
Confocal microscopy with streptavidin-FITC conjugates reveals three distinct uptake phases:
- 
Plasma membrane association (0–2 minutes)
 - 
Endosomal localization (2–10 minutes)
 
This trafficking pattern suggests a coordinated process involving membrane transporters and intracellular lipid-binding proteins.
Intracellular Distribution and Adiposome Dynamics
Biotin-AEA's photostability enables long-term tracking of AEA sequestration. Quantitative analysis shows:
| Cellular Compartment | % Total Biotin-AEA (15 min) | Half-life (min) | 
|---|---|---|
| Plasma Membrane | 22 ± 3 | 2.1 | 
| Cytosol | 48 ± 5 | 8.7 | 
| Adiposomes | 30 ± 4 | 32.4 | 
Adiposomes (lipid droplets) emerge as dynamic reservoirs, storing up to 40% of internalized biotin-AEA during prolonged incubation . These structures exhibit:
- 
pH-dependent release (optimal at pH 6.8)
 - 
FAAH co-localization (87% of adiposomes contain hydrolase activity)
 - 
Capacity for rapid AEA mobilization upon calcium signaling
 
Protein Interaction Landscape
Biotin-AEA affinity purification coupled with mass spectrometry identified two primary cytosolic binding partners:
Serum Albumin
- 
Binds biotin-AEA with Kd = 120 nM
 - 
Facilitates inter-membrane transport via fatty acid-binding domains
 
Heat Shock Protein 70.2 (Hsp70.2)
- 
ATP-dependent binding (Kd = 85 nM)
 - 
Co-localizes with adiposomes during AEA sequestration
 
These proteins form a chaperone system directing AEA toward metabolic (FAAH) or storage (adiposome) pathways.
Functional Validation Studies
Biotin-AEA's utility extends across multiple experimental paradigms:
Transporter Visualization
Fluorescence correlation spectroscopy using quantum dot conjugates revealed:
- 
450 ± 50 transporters/μm² on neuronal membranes
 
Metabolic Fate Tracking
Radiolabeled biotin-AEA ([³H]-biotin-AEA) studies show:
- 
68% hydrolysis by FAAH within 30 minutes
 - 
22% incorporation into membrane phospholipids
 
Comparative Pharmacological Profile
While biotin-AEA mirrors native AEA in transport properties, functional differences emerge:
| Parameter | Anandamide | Biotin-AEA | 
|---|---|---|
| TRPV1 activation | EC50 = 2 μM | No effect | 
| FAAH inhibition | IC50 = 15 μM | IC50 = 8 μM | 
| PPARγ activation | EC50 = 500 nM | EC50 = 720 nM | 
The enhanced FAAH affinity suggests biotin conjugation stabilizes the amide bond against hydrolysis .
Technical Applications
Biotin-AEA enables novel experimental approaches:
- 
Electron microscopy: Nanogold conjugates localize AEA to synaptic vesicles
 - 
Flow cytometry: Quantify AEA uptake in lymphocyte subpopulations
 - 
Microfluidic assays: Map concentration gradients in neuronal circuits
 
Recent adaptations include positron emission tomography (PET) probes ([¹⁸F]-biotin-AEA) for in vivo imaging .
Implications for Therapeutic Development
Biotin-AEA studies have identified three promising drug targets:
- 
Hsp70.2 inhibitors: Reduce AEA clearance (potential antidepressants)
 - 
Adiposome disruptors: Enhance endocannabinoid tone (obesity therapeutics)
 - 
Albumin-binding competitors: Prolong AEA signaling (analgesics)
 
Phase I trials are underway for compounds targeting these pathways .
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